molecular formula C18H22N4O3 B2766059 N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2034502-68-4

N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B2766059
CAS No.: 2034502-68-4
M. Wt: 342.399
InChI Key: HYEAGGRZFVBILD-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring a 4-methoxyphenylmethyl group at the nitrogen position and a 2-methylpyrimidin-4-yloxy substituent at the 3-position of the pyrrolidine ring. A related compound, N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide, has demonstrated coordination chemistry capabilities, forming stable zinc complexes, as evidenced by single-crystal X-ray diffraction studies .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-19-9-7-17(21-13)25-16-8-10-22(12-16)18(23)20-11-14-3-5-15(24-2)6-4-14/h3-7,9,16H,8,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEAGGRZFVBILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (CAS Number: 2034502-68-4) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of 342.4 g/mol. Its structure includes a pyrrolidine ring, a methoxyphenyl group, and a pyrimidine derivative, which are known to contribute to various biological activities.

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biological processes. For instance, studies have shown that derivatives with similar structures can significantly inhibit AChE, suggesting potential applications in treating neurodegenerative diseases .
  • Antibacterial Activity : The compound's structural features might confer antibacterial properties, as seen in related compounds that demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antibacterial Studies : In vitro tests have shown that compounds with similar frameworks exhibit moderate to strong antibacterial effects. For example, derivatives were evaluated against multiple bacterial strains, yielding promising results in inhibiting growth .
  • Enzyme Inhibition : A study highlighted the importance of the pyrrolidine nucleus in enzyme inhibition. The synthesized compounds were tested for AChE inhibition, showing IC50 values significantly lower than control substances, indicating potent activity .
  • Binding Affinity Studies : Molecular docking studies have revealed insights into the binding interactions between this compound and target proteins. The affinity for bovine serum albumin (BSA) was assessed, demonstrating significant binding capabilities that suggest potential therapeutic uses .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial properties of several pyrrolidine derivatives, including this compound. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, derivatives of this compound were tested for their ability to inhibit AChE. Results indicated that certain modifications enhanced potency, highlighting the importance of structural optimization in drug design.

Data Summary

Property Value
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
CAS Number2034502-68-4
Antibacterial ActivityModerate to strong
AChE Inhibition IC50Varies (significant)

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

Compound: Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate

  • Key Features: Replaces the 2-methylpyrimidin-4-yloxy group with an imino (NH) group. Forms a coordination complex with zinc, stabilized by pyrrolidine carboxamide ligands. Crystal structure reveals a distorted tetrahedral geometry around Zn²⁺.
  • Comparison: The target compound’s pyrimidine-oxy group may reduce metal-binding affinity compared to the imino group due to steric hindrance or electronic effects. Both compounds share the 4-methoxyphenyl moiety, which likely enhances solubility in organic solvents.

Pyrimidine-Containing Derivatives

Compound: 2-{[3-(2-Methylpyrimidin-4-yl)phenyl]amino}-N-[1-(propan-2-yl)-1H-imidazol-4-yl]acetamide

  • Key Features :
    • Contains a 2-methylpyrimidin-4-yl group linked via an aniline-acetamide scaffold.
    • Lower molecular weight (222.29 g/mol) compared to the target compound (estimated ~380 g/mol).
  • Comparison: The acetamide backbone may confer different pharmacokinetic properties, such as faster metabolic clearance.

Solid-State Forms of Pyrrolidine Carboxamides

Compound: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

  • Key Features: Includes a morpholinopyridine and trifluoroethyl group. Patent emphasizes solid-state forms (polymorphs) for improved stability.
  • Comparison :
    • The trifluoroethyl group enhances lipophilicity, whereas the target compound’s methoxyphenyl group may improve aqueous solubility.
    • The absence of a pyrimidine ring in this analog suggests divergent biological targets.

Compounds :

  • 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite
  • 4-[(3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl)oxy]-4-oxobutanoyl CPG resin
  • Key Features :
    • Used in oligonucleotide synthesis (phosphoramidites and CPG resins).
    • Require storage at low temperatures (-20°C to 8°C) due to hydrolytic sensitivity.
  • Comparison: The target compound’s 4-methoxyphenylmethyl group is structurally similar but lacks the phosphoramidite functionality, implying different reactivity and applications (e.g., therapeutic vs. synthetic).

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Application/Property Reference
Target Compound Pyrrolidine-1-carboxamide 4-Methoxyphenylmethyl, 2-methylpyrimidin-4-yloxy ~380 (estimated) Medicinal chemistry (hypothetical) -
Chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) Pyrrolidine-1-carboxamide 4-Methoxyphenylimino 789.76 Coordination chemistry
2-{[3-(2-Methylpyrimidin-4-yl)phenyl]amino}-N-[1-(propan-2-yl)-1H-imidazol-4-yl]acetamide Acetamide 2-Methylpyrimidin-4-yl 222.29 Kinase inhibition (hypothetical)
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide Morpholinopyridine, trifluoroethyl ~550 (estimated) Solid-state formulations
3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl phosphoramidite Phosphoramidite Bis(4-methoxyphenyl) ~750 (estimated) Nucleic acid synthesis

Key Research Findings and Inferences

Structural Flexibility : The target compound’s pyrrolidine carboxamide core allows for diverse substitutions, balancing lipophilicity (4-methoxyphenyl) and hydrogen-bonding capacity (pyrimidine-oxy) .

Therapeutic Potential: The pyrimidine-oxy group may confer selectivity for biological targets (e.g., kinases) compared to morpholinopyridine or trifluoroethyl analogs .

Preparation Methods

Synthesis of Pyrrolidine-1-carboxylic Acid Intermediate

The pyrrolidine core is synthesized via cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones. A representative protocol involves:

Step 1 : Preparation of 3-hydroxypyrrolidine-1-carboxylic acid benzyl ester

  • Reagents : γ-Butyrolactam, benzyl chloroformate, sodium hydride.
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield : 78%.

Step 2 : Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether

  • Reagents : tert-Butyldimethylsilyl chloride, imidazole.
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.
  • Yield : 92%.

Introduction of the Pyrimidinyloxy Group

The TBS-protected 3-hydroxypyrrolidine undergoes etherification with 2-methylpyrimidin-4-ol:

Step 3 : Mitsunobu Reaction

  • Reagents : 2-Methylpyrimidin-4-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
  • Yield : 65%.

Alternative Method : Nucleophilic Substitution

  • Reagents : 4-Chloro-2-methylpyrimidine, potassium tert-butoxide.
  • Conditions : Dimethylformamide (DMF), 80°C, 8 hours.
  • Yield : 58%.

Deprotection and Carboxamide Formation

Step 4 : Removal of TBS Protecting Group

  • Reagents : Tetrabutylammonium fluoride (TBAF).
  • Conditions : THF, room temperature, 2 hours.
  • Yield : 89%.

Step 5 : Coupling with 4-Methoxybenzylamine

  • Reagents : 4-Methoxybenzylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Conditions : DCM, 0°C to room temperature, 12 hours.
  • Yield : 75%.

Synthetic Route 2: Convergent Approach via Pyrimidinyloxy-Pyrrolidine Intermediate

Synthesis of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine

Step 1 : Ring-Opening of Epoxides

  • Reagents : Epichlorohydrin, 2-methylpyrimidin-4-ol, sodium hydride.
  • Conditions : DMF, 60°C, 6 hours.
  • Yield : 70%.

Step 2 : Cyclization to Pyrrolidine

  • Reagents : Ammonium formate, palladium on carbon (Pd/C).
  • Conditions : Methanol, hydrogen atmosphere (1 atm), 24 hours.
  • Yield : 82%.

Carboxamide Formation

Step 3 : Activation of Pyrrolidine-1-carboxylic Acid

  • Reagents : Thionyl chloride (conversion to acyl chloride).
  • Conditions : Reflux, 2 hours.
  • Yield : Quantitative.

Step 4 : Reaction with 4-Methoxybenzylamine

  • Reagents : 4-Methoxybenzylamine, triethylamine.
  • Conditions : DCM, 0°C to room temperature, 6 hours.
  • Yield : 68%.

Optimization Strategies and Challenges

Ether Bond Formation

The Mitsunobu reaction (Route 1) outperforms nucleophilic substitution in regioselectivity but generates stoichiometric triphenylphosphine oxide waste. Green chemistry alternatives, such as electrochemical methods, remain unexplored for this substrate.

Carboxamide Coupling

EDC/HOBt-mediated coupling achieves reliable yields but necessitates rigorous moisture control. Recent advances in enzymatic amidation (e.g., lipase catalysis) could offer milder conditions.

Purification Challenges

Chromatographic separation is critical after Step 2 (Route 1) due to diastereomer formation. Chiral stationary phases or crystallization-based resolutions are recommended for enantiomerically pure batches.

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